methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
CAS No.:
Cat. No.: VC9171416
Molecular Formula: C16H16N4O3
Molecular Weight: 312.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N4O3 |
|---|---|
| Molecular Weight | 312.32 g/mol |
| IUPAC Name | methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
| Standard InChI | InChI=1S/C16H16N4O3/c1-9(2)20-13(17)10(16(22)23-3)8-11-14(20)18-12-6-4-5-7-19(12)15(11)21/h4-9,17H,1-3H3 |
| Standard InChI Key | PLHGCNZMKRSNQQ-UHFFFAOYSA-N |
| SMILES | CC(C)N1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=CC3=N2 |
| Canonical SMILES | CC(C)N1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=CC3=N2 |
Introduction
Methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound belongs to the class of triazatricyclo compounds, which are recognized for their diverse biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Synthetic Route Overview
-
Precursor Selection: Choosing suitable starting materials is crucial for the synthesis.
-
Cyclization Reaction: This step involves forming the tricyclic structure under controlled conditions.
-
Purification Techniques: Methods such as chromatography are used to achieve high purity.
Biological Activity and Potential Applications
Research indicates that compounds similar to methyl 6-imino-2-oxo derivatives may exhibit significant biological activities, including:
-
Antiviral Properties: Potential use against viral infections.
-
Antimicrobial Effects: Activity against various microorganisms.
-
Therapeutic Agents: Possible applications in treating diseases.
Further studies are necessary to elucidate the exact mechanisms of action and therapeutic potentials of this compound.
Biological Activity Comparison Table
| Compound | Biological Activity |
|---|---|
| Methyl 6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | Antiviral, Antimicrobial |
| Similar Triazatricyclo Compounds | Anticancer, Anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume